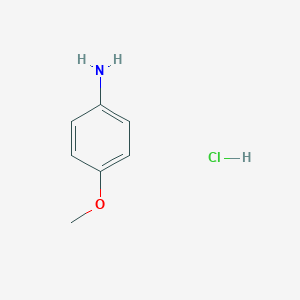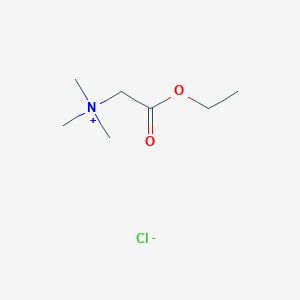
2-Methylpropyl Hydrogen (R)-Methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl Hydrogen (R)-Methylphosphonate is a useful research compound. Its molecular formula is C5H13O3P and its molecular weight is 152.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Methyl(2-methylpropoxy)phosphinic acid, also known as isobutyl hydrogen methylphosphonate or 2-Methylpropyl Hydrogen ®-Methylphosphonate, is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . Therefore, the primary targets of this compound could be various metabolic enzymes in the body.
Mode of Action
Given its structural similarity to other phosphinic acids, it’s plausible that it interacts with its targets (metabolic enzymes) by mimicking the phosphates and carboxylates of biological molecules . This mimicry could lead to the inhibition of these enzymes, disrupting normal metabolic processes.
Biochemical Pathways
Phosphonates, a related class of compounds, are known to inhibit metabolic enzymes and disrupt various biochemical pathways . For instance, fosfomycin, a representative phosphonate natural product, inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis .
Pharmacokinetics
Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known to be useful intermediates and biologically active compounds . The hydrolysis may take place under both acidic and basic conditions .
Action Environment
The action, efficacy, and stability of methyl(2-methylpropoxy)phosphinic acid could be influenced by various environmental factors. These could include the pH of the environment (as the compound can undergo hydrolysis under both acidic and basic conditions ), the presence of other compounds, and the specific characteristics of the biological system in which it is present.
Propiedades
IUPAC Name |
methyl(2-methylpropoxy)phosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGLGLXWTVMUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578099 |
Source


|
| Record name | 2-Methylpropyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-38-2 |
Source


|
| Record name | 2-Methylpropyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1604-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is there a need for derivatization of organophosphorus nerve agent degradation products like 2-Methylpropyl Hydrogen (R)-Methylphosphonate for analysis using gas chromatography?
A1: Organophosphorus nerve agent degradation products, including this compound, often exhibit low volatility and poor thermal stability. [] These characteristics make them challenging to analyze directly using gas chromatography (GC), which relies on the volatilization of analytes. Derivatization, a chemical modification process, is employed to improve the volatility and thermal stability of these compounds. This enhancement allows for efficient separation and detection by GC methods, enabling researchers to identify and quantify these degradation products in various matrices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)





![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)






